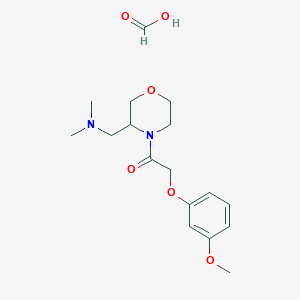

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate

Description

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.CH2O2/c1-17(2)10-13-11-21-8-7-18(13)16(19)12-22-15-6-4-5-14(9-15)20-3;2-1-3/h4-6,9,13H,7-8,10-12H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIUGQDNXGUZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)COC2=CC=CC(=C2)OC.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate typically involves multiple steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and formic acid under reflux conditions.

Introduction of the Dimethylamino Group: The morpholine intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the dimethylamino-morpholine intermediate with 3-methoxyphenol in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Anticancer Activity

Research indicates that compounds similar to 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate have demonstrated efficacy against hyperproliferative disorders, including cancer. The compound's structure allows it to interact with specific biological targets, potentially inhibiting tumor growth. For instance, studies have shown that derivatives of morpholine and methoxyphenyl groups can enhance anticancer activity by modulating key signaling pathways involved in cell proliferation and survival .

Case Study: A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of morpholine derivatives that exhibited potent antiproliferative effects against various cancer cell lines. The lead compound from this series was found to significantly inhibit cell growth in vitro and in vivo models .

1.2 COX-II Inhibition

The compound's structure suggests potential as a cyclooxygenase-2 (COX-II) inhibitor, which is crucial for developing anti-inflammatory drugs. COX-II inhibitors are known for their role in reducing pain and inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: COX-II Inhibitory Activity of Related Compounds

| Compound Name | IC50 (μM) | Selectivity Ratio (COX-II/COX-I) |

|---|---|---|

| Compound A | 0.011 | 38 |

| Compound B | 0.015 | 25 |

| 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate | TBD | TBD |

Neuropharmacological Applications

2.1 Central Nervous System Effects

The dimethylamino group in the compound is known to enhance lipophilicity, aiding in blood-brain barrier penetration. This characteristic positions it as a candidate for neuropharmacological applications, potentially impacting conditions such as depression and anxiety.

Case Study: Research has indicated that similar compounds can modulate neurotransmitter systems, leading to anxiolytic or antidepressant effects. A study highlighted the synthesis of morpholine derivatives that showed promising results in animal models for anxiety reduction .

Toxicological Studies

Understanding the safety profile of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate is crucial for its development as a therapeutic agent. Preliminary toxicological evaluations are essential to ascertain its viability for clinical use.

Data Table: Toxicity Profile Overview

| Parameter | Value | Reference |

|---|---|---|

| LD50 (mg/kg) | TBD | TBD |

| Hepatotoxicity | Low | Preliminary Data |

| Renal Toxicity | Moderate | Preliminary Data |

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the methoxyphenoxy moiety can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholino-Containing Compounds

Key Examples:

1-(4-Methylphenyl)-2-morpholino-2-thioxo-1-ethanone (CAS 220102-36-3) Structure: Morpholino-thioxoethanone with a 4-methylphenyl group. Molecular Formula: C₁₃H₁₅NO₂S. Synthesis: Derived from bromo precursors via nucleophilic substitution, purified by chromatography [15].

2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Structure: Morpholine-4-carbonyl group linked to a fluorophenyl backbone. Synthesis: Involves DIPEA and chloroacetyl chloride in DMF, monitored by TLC [7]. Key Difference: The carboxamide linkage contrasts with the ethanone backbone, affecting metabolic stability and solubility.

Table 1: Physical and Structural Comparison of Morpholino Derivatives

| Compound | Molecular Formula | Key Functional Groups | Melting Point/State | Reference |

|---|---|---|---|---|

| Target Compound (Formate Salt) | C₁₇H₂₅N₂O₆⁺·HCOO⁻ | Morpholino, 3-methoxyphenoxy | Not reported | - |

| 1-(4-Methylphenyl)-2-morpholino-2-thioxo-1-ethanone | C₁₃H₁₅NO₂S | Morpholino, thioxo | Not reported | [15] |

| 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone (HCl Salt) | C₁₀H₁₃NO₂·HCl | Hydroxyphenyl, ethylamino | 203–205°C | [5] |

| 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol HCl | C₁₆H₂₆ClNO₄ | Dimethylmorpholino, 3-methoxyphenoxy | Not reported | [14] |

Substituted Acetophenones and Ethanones

Key Examples:

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone Hydrochloride Structure: Ethanone with ethylamino and 3-hydroxyphenyl groups. Synthesis: Crystallized from HCl, yielding a high-purity solid (m.p. 203–205°C) [5]. Comparison: The hydroxyl group enhances polarity compared to the target’s methoxy group, impacting solubility and receptor binding.

1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone Structure: Multi-substituted phenyl ring (ethoxy, hydroxy, methoxy). Synthesis: Prepared via sodium ethoxide-mediated coupling in DMF [8].

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituent Position/Type | Key Impact on Properties | Reference |

|---|---|---|---|

| Target Compound | 3-Methoxyphenoxy | Enhanced lipophilicity | - |

| 1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone | 3-Nitro | Electron-withdrawing, lowers pKa | [1] |

| 2-(Ethylamino)-1-(4-hydroxyphenyl)ethanone | 4-Hydroxy | Increased hydrogen-bonding | [6] |

Salt Forms and Counterion Effects

- Formate vs. Hydrochloride Salts: The target’s formate counterion (HCOO⁻) may offer improved aqueous solubility compared to hydrochloride salts (e.g., ’s compound) due to smaller ion size and lower lattice energy [14]. Hydrochloride salts (e.g., 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone) typically exhibit higher melting points (>200°C), suggesting greater crystalline stability [5].

Biological Activity

1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate, commonly referred to as a morpholino derivative, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H26N2O5, with a molecular weight of 338.4 g/mol. Its structure includes a dimethylamino group, a morpholino ring, and a methoxyphenoxy moiety, which contribute to its biological interactions and solubility characteristics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .

- Cytotoxicity : The compound exhibits cytotoxic effects in various cancer cell lines. Its efficacy appears to be influenced by the presence of efflux transporters such as MDR1 and BCRP, which modulate drug resistance .

- Receptor Interaction : The morpholino derivative has shown potential in modulating receptor activity, particularly in the context of gonadotropin-releasing hormone (GnRH) antagonism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate:

Case Studies

-

Inhibition of Thymidylate Synthase :

A study demonstrated that the compound effectively inhibits thymidylate synthase in vitro, leading to reduced proliferation of cancer cells. The inhibition was more pronounced in cells with lower expression levels of efflux transporters . -

Cytotoxicity Assessment :

In a series of experiments assessing cytotoxicity across different cancer cell lines, the compound showed significant activity against KB3-1 cells compared to KBV-1 cells. This indicates that the compound's effectiveness can vary based on transporter expression profiles . -

Gonadotropin-Releasing Hormone Antagonism :

Research highlighted the compound's ability to act as a GnRH antagonist without inhibiting cytochrome P450 enzymes, making it a promising candidate for therapeutic applications in reproductive health .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-((Dimethylamino)methyl)morpholino)-2-(3-methoxyphenoxy)ethanone formate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Morpholino intermediate preparation : React 3-(dimethylaminomethyl)morpholine with a halogenated ethanone derivative (e.g., 2-bromo-1-(3-methoxyphenoxy)ethanone) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Formate salt formation : Treat the free base with formic acid in ethanol, followed by crystallization .

- Purification : Use silica gel chromatography (cyclohexane/EtOAc gradients) or recrystallization (methanol/water) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation : NMR (¹H/¹³C) to verify the morpholino, dimethylamino, and methoxyphenoxy groups. For example, the methoxy proton signal appears at ~3.8 ppm in CDCl₃ .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How do solubility and stability properties impact experimental design?

- Solubility : The morpholino and methoxyphenoxy groups enhance solubility in polar solvents (e.g., DMSO, methanol). Aqueous solubility may require pH adjustment (e.g., formate salt at acidic pH) .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dimethylamino group. Avoid prolonged exposure to light due to the methoxyphenoxy moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Replace the 3-methoxyphenoxy group with electron-withdrawing (e.g., nitro, iodo) or electron-donating (e.g., ethyl, amino) groups to assess pharmacological effects .

- Bioisosteric replacements : Substitute the morpholino ring with piperazine or thiomorpholine to evaluate pharmacokinetic differences .

- Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with logP and pKa measurements to correlate structural changes with activity .

Q. What computational tools are suitable for predicting interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., phosphoglycerate dehydrogenase, PHGDH) .

- Quantum mechanics : Gaussian 16 for optimizing geometry and calculating electrostatic potential surfaces .

- ADMET prediction : SwissADME or ADMETLab to estimate bioavailability and toxicity .

Q. How should researchers address contradictory data in solubility or bioactivity assays?

- Replicate experiments : Use randomized block designs with split-plot arrangements to isolate variables (e.g., solvent batch, temperature) .

- Cross-validation : Compare results from multiple techniques (e.g., HPLC vs. LC-MS for purity, enzyme assays vs. cell-based viability tests) .

- Statistical analysis : Apply ANOVA or mixed-effects models to identify outliers and quantify uncertainty .

Q. What strategies mitigate impurities during scale-up synthesis?

- Process optimization : Monitor reaction intermediates via TLC or inline FTIR to halt reactions at >95% conversion .

- Advanced purification : Use preparative HPLC with C18 columns or countercurrent chromatography for challenging separations .

- Impurity profiling : LC-HRMS to identify by-products (e.g., dealkylated morpholino derivatives) and adjust synthetic routes .

Q. How can biological activity be systematically evaluated?

- Target identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR .

- Mechanistic studies : Conduct time-resolved assays (e.g., stop-flow kinetics) to determine inhibition constants (Ki) .

- Toxicity profiling : Use zebrafish embryos or 3D organoids to assess developmental and organ-specific effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.